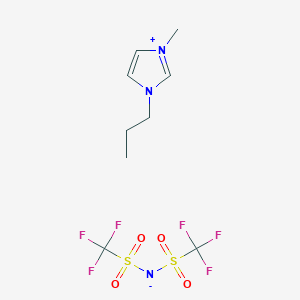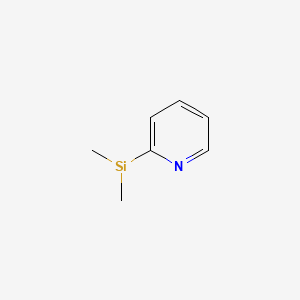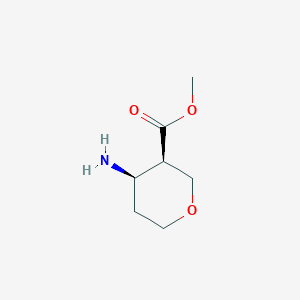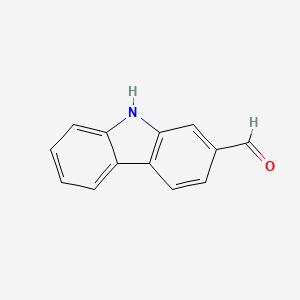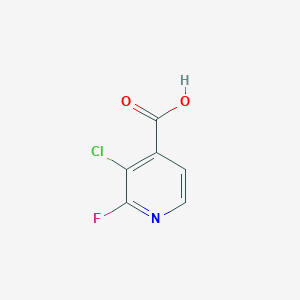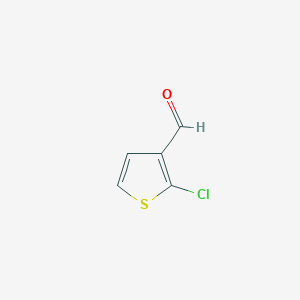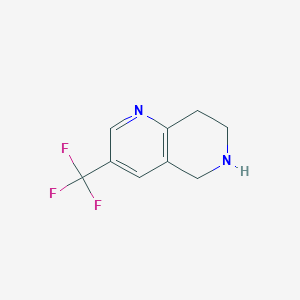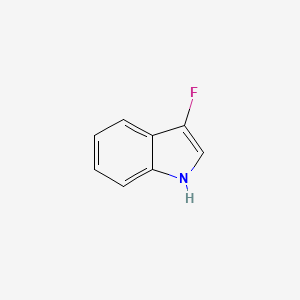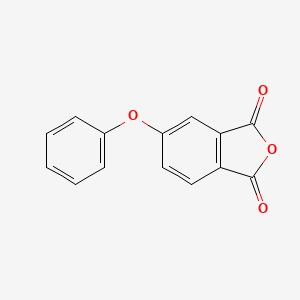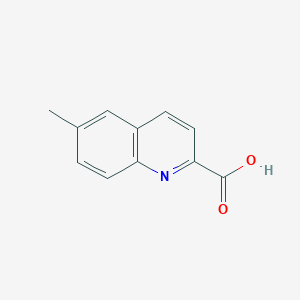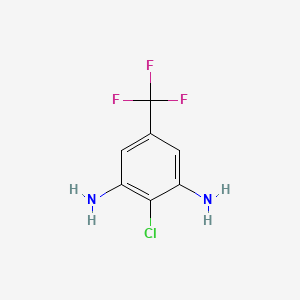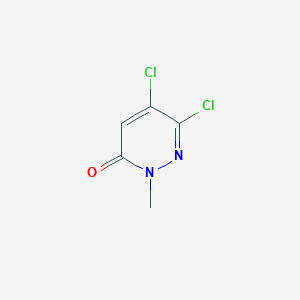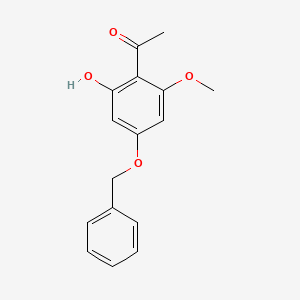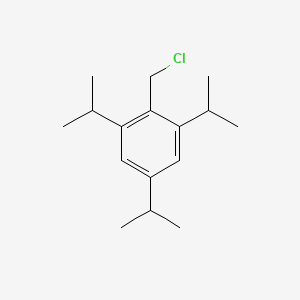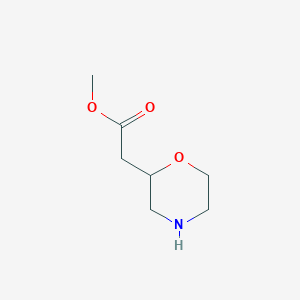
Methyl 2-(morpholin-2-yl)acetate
Vue d'ensemble
Description
Methyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO3 . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .
Synthesis Analysis
Morpholines, including Methyl 2-(morpholin-2-yl)acetate, are typically synthesized from 1,2-amino alcohols and related compounds. The synthesis process often involves a sequence of coupling, cyclization, and reduction reactions . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Molecular Structure Analysis
The molecular structure of Methyl 2-(morpholin-2-yl)acetate consists of a morpholine ring attached to an acetate group. The morpholine ring contains a nitrogen atom and an oxygen atom, making it a heterocyclic compound .Chemical Reactions Analysis
Morpholines, including Methyl 2-(morpholin-2-yl)acetate, can undergo a variety of chemical reactions. For instance, they can participate in cross-dehydrogenative coupling reactions with cyclic imides . These reactions are often catalyzed by transition metals and can lead to the formation of C-N coupled products .Applications De Recherche Scientifique
Application in Chemistry
“Methyl 2-(morpholin-2-yl)acetate” is a chemical compound that has been used in scientific research, particularly in the field of chemistry .
Summary of the Application
Nitrogen-containing heterocycles such as morpholin-2-ones, which include “Methyl 2-(morpholin-2-yl)acetate”, are structural elements of many biologically active substances, as well as useful synthetic intermediates . They are desirable for functionalization in an easy, atom-efficient, and environmentally friendly manner .
Methods of Application or Experimental Procedures
A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed . An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products in high yields .
Results or Outcomes Obtained
The products of this procedure may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs . Besides being potentially biologically active, as many members of both families of compounds are, the products themselves may be suitable substrates for functionalized polymers .
Synthesis of Biologically Active Molecules
Morpholines, including “Methyl 2-(morpholin-2-yl)acetate”, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .
Summary of the Application
Morpholines are used in the synthesis of a variety of biologically active molecules, including many pharmaceuticals . They are desirable for their widespread availability in natural products and biologically relevant compounds .
Methods of Application or Experimental Procedures
A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Results or Outcomes Obtained
The products of this procedure may be suitable substrates for functionalized polymers . They are potentially biologically active, as many members of both families of compounds are .
Synthesis of Biologically Active Molecules
Morpholines, including “Methyl 2-(morpholin-2-yl)acetate”, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .
Summary of the Application
Morpholines are used in the synthesis of a variety of biologically active molecules, including many pharmaceuticals . They are desirable for their widespread availability in natural products and biologically relevant compounds .
Methods of Application or Experimental Procedures
A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Results or Outcomes Obtained
The products of this procedure may be suitable substrates for functionalized polymers . They are potentially biologically active, as many members of both families of compounds are .
Orientations Futures
The future directions for research on Methyl 2-(morpholin-2-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the widespread presence of morpholine derivatives in biologically active substances, there may be potential for the development of new pharmaceuticals or other useful compounds .
Propriétés
IUPAC Name |
methyl 2-morpholin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYXJXAUBLSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478609 | |
| Record name | Methyl (morpholin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(morpholin-2-yl)acetate | |
CAS RN |
473269-88-4 | |
| Record name | Methyl (morpholin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



